molecular formula C23H19ClN2O4 B14579463 4-(2,6-Diphenylpyridin-4-yl)aniline;perchloric acid CAS No. 61102-77-0

4-(2,6-Diphenylpyridin-4-yl)aniline;perchloric acid

Cat. No.: B14579463
CAS No.: 61102-77-0
M. Wt: 422.9 g/mol
InChI Key: CHBFTUVSMOJUPE-UHFFFAOYSA-N
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Description

4-(2,6-Diphenylpyridin-4-yl)aniline;perchloric acid is a chemical compound with the molecular formula C23H18N2. It is known for its unique structure, which includes a pyridine ring substituted with diphenyl groups and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Diphenylpyridin-4-yl)aniline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 4-(2,6-Diphenylpyridin-4-yl)aniline may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Diphenylpyridin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various substituted pyridine and aniline derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-(2,6-Diphenylpyridin-4-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(2,6-Diphenylpyridin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or fluorescence .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminophenyl)-2,6-diphenylpyridine
  • 4-p-Aminophenyl-2,6-diphenylpyridin
  • Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)

Uniqueness

4-(2,6-Diphenylpyridin-4-yl)aniline is unique due to its specific substitution pattern on the pyridine ring and the presence of an aniline moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

61102-77-0

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

4-(2,6-diphenylpyridin-4-yl)aniline;perchloric acid

InChI

InChI=1S/C23H18N2.ClHO4/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19;2-1(3,4)5/h1-16H,24H2;(H,2,3,4,5)

InChI Key

CHBFTUVSMOJUPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N.OCl(=O)(=O)=O

Origin of Product

United States

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